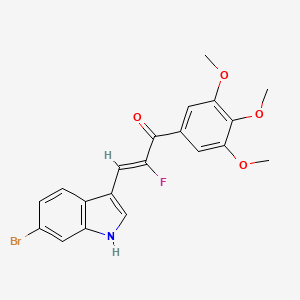

Tubulin inhibitor 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H17BrFNO4 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

(Z)-3-(6-bromo-1H-indol-3-yl)-2-fluoro-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H17BrFNO4/c1-25-17-7-11(8-18(26-2)20(17)27-3)19(24)15(22)6-12-10-23-16-9-13(21)4-5-14(12)16/h4-10,23H,1-3H3/b15-6- |

InChI Key |

MGNDDHVWHPNTDF-UUASQNMZSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CNC3=C2C=CC(=C3)Br)/F |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CNC3=C2C=CC(=C3)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Tubulin Binding Site of Tubulin Inhibitor 22

For Researchers, Scientists, and Drug Development Professionals

The identity of "Tubulin Inhibitor 22" is not unique to a single chemical entity but has been used to designate several distinct molecules in scientific literature. This guide provides a detailed analysis of the available data for the prominent compounds referred to as "this compound," with a focus on their binding interactions with tubulin.

Benzophenone Derivative (Compound 4u)

"Tubulin polymerization-IN-22," also identified as compound 4u , is a benzophenone derivative incorporating a naphthalene moiety. Research has identified this compound as an inhibitor of tubulin polymerization that specifically targets the colchicine binding site.[1][2]

Binding Site and Mechanism of Action

Compound 4u functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding site is located at the interface between the α- and β-tubulin subunits. By occupying this pocket, the inhibitor prevents the tubulin dimer from adopting the straight conformation necessary for microtubule assembly, thus inhibiting polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]

Molecular docking studies have further elucidated the interaction between compound 4u and the colchicine binding site. The binding is stabilized by a combination of hydrogen bonds, cation-π interactions, and hydrophobic interactions with the amino acid residues lining the pocket.[1]

Caption: Mechanism of Compound 4u action on tubulin.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Antiproliferative Activity (IC50) | 1.47 ± 0.14 µM | MCF-7 (Human Breast Cancer) | [1] |

| Tubulin Polymerization Inhibition (IC50) | 8.1 µM | In vitro | [2] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (Compound 4u) and control compounds (e.g., colchicine, paclitaxel)

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

A reaction mixture is prepared containing tubulin in general tubulin buffer with GTP and glycerol.

-

The test compound is added to the experimental wells at various concentrations. Control wells contain a vehicle (like DMSO) or known inhibitors/stabilizers.

-

The polymerization is initiated by incubating the plate at 37°C.

-

The change in absorbance at 340 nm is monitored over time in a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[1]

-

EBI (Estradiol Binding Site) Competition Assay

This assay is used to confirm binding to the colchicine site.

-

Principle: The assay measures the ability of a test compound to displace a fluorescent ligand that is known to bind to the colchicine site.

-

Procedure:

-

Tubulin is incubated with the fluorescent probe.

-

The test compound is added at increasing concentrations.

-

The decrease in fluorescence, which corresponds to the displacement of the probe, is measured. This indicates that the test compound binds to the same site.[1]

-

Cell Cycle Analysis

This method determines the effect of the compound on cell cycle progression.

-

Procedure:

-

MCF-7 cells are treated with Compound 4u for a specified time (e.g., 24 hours).

-

Cells are harvested, fixed, and stained with a DNA-binding dye like propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by microtubule disruption.[1]

-

Indole-Based Derivative (Indolopyrazinoquinazolinone)

Another compound designated as "compound 22" is an indolopyrazinoquinazolinone derivative. This molecule has been identified as a potent dual inhibitor of both tubulin and topoisomerase 1.[3]

Binding Site and Mechanism of Action

Molecular docking studies suggest that this indole-based inhibitor also binds to the colchicine site of tubulin.[3] Its dual-targeting mechanism, inhibiting both microtubule dynamics and DNA replication/repair, makes it a compound of significant interest in anticancer research. The inhibition of tubulin polymerization contributes to mitotic arrest, while the inhibition of topoisomerase 1 leads to DNA damage, collectively promoting apoptosis in cancer cells.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Antiproliferative Activity (IC50) | 2 nM | HCT116 (Human Colon Cancer) | [3] |

Experimental Protocols

Molecular Docking

Computational modeling is used to predict the binding mode of the inhibitor.

-

Software: Molecular docking software such as AutoDock or Schrödinger Suite.

-

Protein Structure: A crystal structure of tubulin is obtained from the Protein Data Bank (PDB), for example, PDB code 1SA0.[3]

-

Procedure:

-

The ligand (compound 22) is prepared by generating a 3D structure and assigning appropriate charges.

-

The binding site on the tubulin structure (the colchicine pocket) is defined.

-

The docking algorithm places the ligand in the binding site in various orientations and conformations and scores the interactions to predict the most favorable binding mode.

-

The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.[3]

-

Caption: Workflow of a typical tubulin polymerization assay.

3,3-Diarylacrylonitrile Derivative

A series of 3,3-diarylacrylonitriles have been synthesized as tubulin polymerization inhibitors, with specific isomers also being referred to as compound 22. Both E and Z isomers were found to be effective, with the Z isomer generally showing higher potency.[4]

Binding Site and Mechanism of Action

While the specific binding site on tubulin for this class of compounds is not explicitly stated in the initial abstracts, their function as tubulin polymerization inhibitors suggests that they likely interact with one of the known binding sites for destabilizing agents, such as the colchicine or vinca alkaloid sites. Further competitive binding assays or structural studies would be required to definitively locate their binding pocket.

Quantitative Data

Quantitative data for the specific compound "22" within this series requires consulting the full primary research article.

Experimental Protocols

The characterization of these compounds would involve similar experimental protocols as described above, including:

-

In Vitro Tubulin Polymerization Assay: To confirm their inhibitory effect on microtubule formation.

-

Antiproliferative Assays (e.g., MTT or SRB): To determine their cytotoxicity against various cancer cell lines.

-

Cell Cycle Analysis: To investigate their impact on cell cycle progression.

-

Competitive Binding Assays: To identify the specific binding site on tubulin.

Conclusion

The designation "this compound" is ambiguous and has been applied to at least three different classes of chemical compounds. The most detailed information is available for the benzophenone derivative (Compound 4u), which has been clearly shown to bind to the colchicine site of tubulin and inhibit its polymerization. The indole-based derivative is a potent dual inhibitor of tubulin and topoisomerase 1, also believed to target the colchicine site. The 3,3-diarylacrylonitrile derivatives are also effective tubulin polymerization inhibitors, though their precise binding site requires further elucidation. For drug development professionals and researchers, it is crucial to refer to the specific chemical structure or the primary research publication to avoid ambiguity when discussing "this compound."

References

- 1. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of 3,3-diarylacrylonitriles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tubulin Inhibitor (2-Hydroxy-4-methoxyphenyl)(4-methoxynaphthalen-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of the tubulin inhibitor identified as (2-hydroxy-4-methoxyphenyl)(4-methoxynaphthalen-1-yl)methanone, also referred to as compound 4u and commercially available as Tubulin polymerization-IN-22 . This benzophenone derivative, which incorporates a naphthalene moiety, has demonstrated significant potential as an anticancer agent by targeting the colchicine binding site on tubulin.

Chemical Structure and Physicochemical Properties

The chemical identity of (2-hydroxy-4-methoxyphenyl)(4-methoxynaphthalen-1-yl)methanone is defined by a benzophenone core structure with specific substitutions that are crucial for its biological activity.

Chemical Structure:

(A simplified representation of the core benzophenone structure with attached substituted phenyl and naphthyl rings)

A detailed summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | (2-hydroxy-4-methoxyphenyl)(4-methoxynaphthalen-1-yl)methanone |

| Synonyms | Compound 4u, Tubulin polymerization-IN-22 |

| CAS Number | 2493052-22-3 |

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.33 g/mol |

Biological Properties and Efficacy

This tubulin inhibitor has shown potent antiproliferative activity against human cancer cell lines and directly inhibits tubulin polymerization. Its mechanism of action involves binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.

Antiproliferative Activity

The compound exhibits significant cytotoxic effects against human breast cancer cells. A summary of its in vitro efficacy is provided in Table 2.

Table 2: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (μM) |

|---|

| MCF-7 | Human Breast Cancer | 1.47 ± 0.14[1] |

The IC50 value is significantly more potent than the standard chemotherapeutic drug cisplatin, which has an IC50 of 15.24 ± 1.27 μM against the same cell line.[1]

Tubulin Polymerization Inhibition

The compound directly interferes with microtubule dynamics by inhibiting the polymerization of tubulin. This activity was quantified in a cell-free in vitro assay.

Table 3: Tubulin Polymerization Inhibition

| Assay | IC50 (μM) |

|---|

| In vitro tubulin polymerization | 8.1[2] |

Mechanism of Action

The primary mechanism of action for (2-hydroxy-4-methoxyphenyl)(4-methoxynaphthalen-1-yl)methanone is the disruption of microtubule function through the inhibition of tubulin polymerization. This leads to a cascade of cellular events culminating in apoptotic cell death.

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, the compound causes cells to arrest in the G2/M phase of the cell cycle.[2] This is a hallmark of antimitotic agents that interfere with microtubule dynamics.

Induction of Apoptosis

Following cell cycle arrest, the compound induces programmed cell death, or apoptosis.[2] This is a critical downstream effect that contributes to its anticancer activity.

Colchicine Binding Site Interaction

Competitive binding assays and molecular docking studies have confirmed that this inhibitor targets the colchicine binding site on β-tubulin.[1][2] This interaction physically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this tubulin inhibitor.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

-

Cell Seeding: Human breast cancer (MCF-7) cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 hours.

-

MTT Addition: Following the incubation period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The culture medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vitro Tubulin Polymerization Assay

This cell-free assay measures the direct inhibitory effect of the compound on tubulin polymerization.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing 80 mM PIPES buffer (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and purified tubulin protein (2 mg/mL).

-

Compound Addition: The test compound is added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and DMSO is used as a vehicle control.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled microplate reader.

-

Data Analysis: The IC50 value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

-

Cell Treatment: MCF-7 cells are treated with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: MCF-7 cells are treated with the compound at various concentrations for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Experimental Evaluation Workflow

The logical progression for the preclinical evaluation of a novel tubulin inhibitor like (2-hydroxy-4-methoxyphenyl)(4-methoxynaphthalen-1-yl)methanone is depicted in the following workflow diagram.

Caption: Workflow for the biological evaluation of a novel tubulin inhibitor.

References

Unveiling the Potential of Tubulin Inhibitor 22: A Colchicine Binding Site Agent for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The dynamic instability of microtubules, critical for cell division, has long been a validated target in cancer chemotherapy. Tubulin inhibitors that interfere with microtubule polymerization have demonstrated significant therapeutic efficacy. Among these, agents that bind to the colchicine site on β-tubulin represent a promising class of antimitotic drugs. This technical guide provides an in-depth overview of a potent colchicine binding site agent, Tubulin Inhibitor 22, also known as BPR0L075. This indolyl-phenylmethanone derivative has shown remarkable antiproliferative activity across a range of cancer cell lines, warranting further investigation for its therapeutic potential.

Core Mechanism of Action

This compound exerts its anticancer effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules.[1][2] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death.[2]

Quantitative Biological Activity

This compound has demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against a variety of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| This compound | 8.1 | [3] |

Table 2: Antiproliferative Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1.47 | [3] |

| KB | Cervical Carcinoma | Single-digit nM range | [2] |

| MKN-45 | Gastric Carcinoma | Potent activity | [2] |

| KB-VIN10 | Multidrug-Resistant Cervical Carcinoma | Potent activity | [2] |

| Glioblastoma Cell Lines | Glioblastoma | Potent activity | [1] |

| Leukemia Cell Lines | Leukemia | Potent activity | [1] |

| Liver Cancer Cell Lines | Liver Cancer | Potent activity | [1] |

| Colorectal Cancer Cell Lines | Colorectal Cancer | Potent activity | [1] |

Signaling Pathways and Cellular Effects

This compound triggers a cascade of signaling events culminating in apoptosis. The primary event is the mitotic arrest at the G2/M phase, characterized by an increase in cyclin B1 levels and a mobility shift of Cdc2 and Cdc25C.[2] This is followed by the induction of apoptosis through multiple pathways, including the phosphorylation of Bcl-2, perturbation of the mitochondrial membrane potential, and activation of the caspase-3 cascade.[1][2] Furthermore, studies have indicated the involvement of the JNK and p38 MAPK pathways in BPR0L075-induced cell death, which may occur through a caspase-independent mechanism.[3][4][5] The inhibitor has also been shown to induce a DNA damage response.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound stock solution (in DMSO)

-

GTP stock solution (100 mM)

-

96-well microplate, spectrophotometer

Protocol:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL on ice.

-

Add varying concentrations of this compound (or DMSO for control) to the wells of a 96-well plate.

-

Add the tubulin solution to each well.

-

Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to tubulin.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a microplate reader.

-

The rate of polymerization is proportional to the change in absorbance. Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates, multichannel pipette, microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or DMSO for control) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Immunofluorescence for Microtubule Network Analysis

This technique visualizes the effect of the inhibitor on the cellular microtubule network.

Materials:

-

Cancer cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the treated cells to control cells to observe any disruption in the microtubule structure.

Conclusion

This compound (BPR0L075) is a potent colchicine binding site agent with significant antiproliferative activity against a broad range of cancer cell lines, including multidrug-resistant phenotypes. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis through multiple signaling pathways, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this promising anticancer compound.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPR0L075, a novel synthetic indole compound with antimitotic activity in human cancer cells, exerts effective antitumoral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells | PLOS One [journals.plos.org]

- 4. Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Securin enhances the anti-cancer effects of 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075) in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Cascade: An In-depth Technical Guide to the Effects of Inhibiting Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular consequences of inhibiting tubulin polymerization, a cornerstone of modern cancer therapy and a critical area of cell biology research. We delve into the core mechanisms, downstream signaling events, and key experimental methodologies used to investigate these potent anti-mitotic agents.

Core Mechanism: Disruption of Microtubule Dynamics

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton.[1] These dynamic structures are crucial for a multitude of cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the segregation of chromosomes during mitosis.[1]

Tubulin polymerization inhibitors, a class of microtubule-targeting agents, exert their effects by binding to tubulin subunits and preventing their assembly into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.[1][2] These inhibitors are broadly categorized as microtubule-destabilizing agents, which include well-known compounds like vinca alkaloids (e.g., vincristine, vinblastine) and colchicine analogues.[2][3]

Cellular Effects of Tubulin Polymerization Inhibition

The primary and most well-documented cellular responses to the inhibition of tubulin polymerization are arrest of the cell cycle at the G2/M phase and the subsequent induction of programmed cell death (apoptosis).

G2/M Cell Cycle Arrest

The proper formation and function of the mitotic spindle, composed of microtubules, is essential for the alignment and separation of sister chromatids during mitosis.[1] By preventing the formation of these crucial structures, tubulin polymerization inhibitors activate the spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase.

In the presence of tubulin polymerization inhibitors, the SAC remains persistently activated, leading to a prolonged arrest of the cell in the G2/M phase of the cell cycle.[4][5][6] This arrest is characterized by a 4N DNA content as determined by flow cytometry.[7]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7] The exact mechanisms are complex and can be cell-type dependent, but they often involve the activation of caspase cascades. For instance, the cleavage of caspase-3, a key executioner caspase, is a common indicator of apoptosis induced by these inhibitors.[7] The mitochondrial pathway is also implicated, as evidenced by observations of lower apoptotic activity in cells overexpressing the anti-apoptotic protein Bcl-xL.[7] Morphological changes associated with apoptosis, such as chromatin condensation, cell shrinkage, and the formation of apoptotic bodies, are also frequently observed.[7]

Quantitative Analysis of Inhibitor Effects

The potency of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell viability and tubulin polymerization. The following tables summarize representative quantitative data for various tubulin inhibitors.

| Compound | Cell Line | IC50 (Cell Viability) | Reference |

| Compound 14b | Human cancer cell lines | 0.022 - 0.074 µM | [4] |

| Compound 97 | Several tumor cell lines | 16 - 62 nM | [5] |

| Vincristine | - | 2.0 nM | [5] |

| OAT-449 | Eight different cancer cell lines | 6 - 30 nM | [6][8] |

| Compound | Assay Type | IC50 (Tubulin Polymerization) | Reference |

| Compound 97 | Biochemical Assay | 0.79 µM | [5] |

| Colchicine | Biochemical Assay | 2.68 µM | [5] |

| Nocodazole | High-Content Assay | 244 nM | [9] |

| Nocodazole | Biochemical Assay | 2.292 µM | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by tubulin polymerization inhibition and the typical experimental workflows used to study these effects.

Caption: Signaling pathway of tubulin polymerization inhibition.

Caption: Experimental workflow for inhibitor analysis.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering.[10][11]

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)[11]

-

GTP solution (100 mM)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer capable of reading at 340 nm or 350 nm in kinetic mode[10][11]

-

96-well plates (half-area)[11]

Protocol:

-

Prepare the reaction mixture on ice, containing G-PEM buffer, 1.0 mM GTP, and the desired concentration of the test compound.[11]

-

Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL (or as specified by the supplier).[9][11]

-

Pipette the reaction mixture into the wells of a pre-warmed 96-well plate.[10]

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.[10]

-

Measure the absorbance at 340 nm or 350 nm every minute for 60 minutes.[10][12]

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cellular DNA with propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle.[13][14]

Materials:

-

Cells cultured to the desired confluency

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)[14]

-

RNase A (100 µg/mL)[14]

-

Flow cytometer

Protocol:

-

Harvest approximately 1x10^6 cells by trypsinization and centrifugation.[14]

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[14]

-

Incubate the cells at 4°C for at least 30 minutes (or overnight).[14][15]

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with PBS.[14]

-

Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

-

Incubate at room temperature for 30 minutes in the dark.[15]

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.[14]

-

The resulting DNA content histogram is used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells.[16]

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

PBS

-

Fixation solution (e.g., 3% paraformaldehyde with 0.1% glutaraldehyde in PBS, or ice-cold methanol)[16][17]

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[16]

-

Blocking buffer (e.g., 3% bovine serum albumin in PBS)[16]

-

Primary antibody against α-tubulin or β-tubulin (e.g., rat anti-tubulin)[16]

-

Fluorescently-labeled secondary antibody (e.g., donkey anti-rat conjugated to a fluorophore)[16]

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Wash the cells gently with PBS.

-

Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature (or as specified for methanol fixation).[16]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-20 minutes.[16]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.[17]

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[16]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell viability and proliferation.[18][19]

Materials:

-

Cells in logarithmic growth phase

-

96-well plates

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 72 hours).[20]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[20]

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. corefacilities.iss.it [corefacilities.iss.it]

- 16. Immunofluorescence staining of microtubules [bio-protocol.org]

- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

Apoptosis Induction Pathway of Tubulin Inhibitor 22: A Technical Guide

This technical guide provides a comprehensive overview of the apoptotic induction pathway mediated by Tubulin Inhibitor 22, a novel anti-cancer agent targeting microtubule dynamics. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cellular biology.

Introduction

Tubulin inhibitors represent a cornerstone of modern chemotherapy, exerting their cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[1][2] this compound is a potent small molecule that binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and subsequent apoptosis.[3] This document details the molecular mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Mechanism of Action

This compound functions as a tubulin polymerization inhibitor, likely by binding to the colchicine binding site on β-tubulin.[3][4] This interaction disrupts the formation of microtubules, which are critical components of the cytoskeleton. The primary consequences of this disruption are:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[3][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death, to eliminate the damaged cells.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and other representative tubulin inhibitors.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization IC50 | 8.1 µM | In vitro assay | [3] |

| Antiproliferative IC50 | 1.47 µM | MCF-7 (Human Breast Cancer) | [3] |

Table 2: Efficacy of a Representative Tubulin Inhibitor (SS28)

| Parameter | Value | Cell Line/System | Reference |

| Cytotoxicity IC50 | 3-5 µM | Various cancer cell lines | [5] |

| Tubulin Binding Dissociation Constant (Kd) | 0.414 ± 0.11 µM | In vitro assay | [5] |

Apoptosis Induction Pathway

The primary mechanism of apoptosis induction by this compound is through the intrinsic (mitochondrial) pathway, initiated by mitotic arrest.

Signaling Pathway Diagram

Caption: Apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic pathway of tubulin inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis for Apoptotic Markers

Objective: To detect the expression levels of key apoptotic proteins.

Protocol:

-

Treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. The data and protocols presented in this guide provide a solid framework for further investigation and development of this and similar compounds for therapeutic applications. Further studies are warranted to explore its in vivo efficacy and potential for combination therapies.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cutting Edge of Cancer Therapy: A Technical Guide to Novel Tubulin Inhibitors and Their Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to a significant focus on the tumor microenvironment, particularly the process of angiogenesis. Tumor growth and metastasis are critically dependent on the formation of new blood vessels, making anti-angiogenic strategies a cornerstone of modern oncology. Among the most promising classes of anti-angiogenic agents are novel tubulin inhibitors. These small molecules disrupt the dynamics of microtubules, essential components of the cytoskeleton, leading to a cascade of events that ultimately choke off the tumor's blood supply. This technical guide provides an in-depth exploration of the core principles, experimental evaluation, and therapeutic potential of these innovative compounds.

Mechanism of Action: Disrupting the Vascular Lifeline

Tubulin inhibitors exert their anti-angiogenic effects primarily by targeting endothelial cells, the building blocks of blood vessels. Unlike traditional chemotherapy that targets rapidly dividing cancer cells, these agents can be effective at subtoxic concentrations, leading to a more favorable side-effect profile.[1] The primary mechanisms of action can be categorized as follows:

-

Vascular Disruption: Many novel tubulin inhibitors act as Vascular Disrupting Agents (VDAs). They cause rapid and selective collapse of the established tumor vasculature, leading to extensive tumor necrosis.[2][3][4] This is achieved by altering the morphology of endothelial cells, increasing vascular permeability, and ultimately leading to vessel occlusion.[5]

-

Inhibition of Angiogenesis: These compounds also inhibit the formation of new blood vessels (angiogenesis).[3] By interfering with microtubule dynamics, they disrupt key endothelial cell functions such as proliferation, migration, and tube formation, all of which are essential for sprouting new capillaries.[6][7]

The central signaling pathway involves the binding of the inhibitor to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton triggers a cascade of downstream events, including the activation of apoptotic pathways and the downregulation of pro-angiogenic factors like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[8][9]

Quantitative Data on Novel Tubulin Inhibitors

The potency of novel tubulin inhibitors is evaluated through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for some of the most well-studied and promising compounds.

Table 1: In Vitro Activity of Novel Tubulin Inhibitors

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization | Tubulin Polymerization Assay | - | ~1-2 | [10] |

| Endothelial Cell Proliferation | Proliferation Assay | HUVEC | 0.002-0.004 | [11] | |

| Fosbretabulin (CA-4P) | Endothelial Cell Proliferation | Proliferation Assay | HUVEC | 0.0075 | [12] |

| 2-Methoxyestradiol (2-ME2) | Endothelial Cell Proliferation | Proliferation Assay | HUVEC | 2.04-5.38 | [13] |

| 2-MeOE2 bis-sulfamate | Endothelial Cell Proliferation | Proliferation Assay | HUVEC | 0.05 | [14] |

| 2-EtE2 sulfamate | Endothelial Cell Proliferation | Proliferation Assay | HUVEC | 0.01 | [14] |

| Compound 29e | Tubulin Polymerization | Tubulin Polymerization Assay | - | 4.8 | [3] |

| Endothelial Cell Invasion | Transwell Assay | HUVEC | 58.6 | [3] | |

| Compound 6h | Tubulin Polymerization | Tubulin Polymerization Assay | - | 1.51 | [15] |

| Endothelial Cell Proliferation | Proliferation Assay | HMEC-1 | 0.062 | [15] | |

| TR-644 | Endothelial Cell Migration | Wound Healing Assay | HUVEC | 0.01-0.1 | [16][17] |

| Tube Formation | Tube Formation Assay | HUVEC | 0.01-0.1 | [16][17] |

Table 2: In Vivo Efficacy of Novel Tubulin Inhibitors

| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |

| Fosbretabulin (CA-4P) | Mouse Xenograft | Anaplastic Thyroid Carcinoma | 45 mg/m² | Significant tumor blood flow reduction | [5] |

| Compound 6h | Mouse Xenograft | Non-Small Cell Lung Cancer (A549) | 20 mg/kg | ~60 | [15] |

| TR-644 | Mouse Allogenic Tumor | - | 30 mg/kg | Significant reduction in vessel number | [16] |

| NT-6 | Mouse Xenograft | Melanoma | 10 mg/kg | 65.1 | [18] |

Experimental Protocols for Evaluating Anti-Angiogenic Properties

A robust preclinical evaluation of novel tubulin inhibitors involves a tiered approach, starting with in vitro assays to assess direct effects on endothelial cells and progressing to in vivo models that recapitulate the complexity of the tumor microenvironment.

Endothelial Cell Proliferation Assay

This assay directly measures the cytostatic or cytotoxic effects of the test compound on endothelial cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line.

-

Complete endothelial cell growth medium.

-

96-well cell culture plates.

-

Test compound stock solution.

-

Cell proliferation reagent (e.g., MTS, WST-1).

-

Plate reader.

-

-

Protocol:

-

Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[19]

-

Materials:

-

Endothelial cells (e.g., HUVECs).

-

Basement membrane extract (e.g., Matrigel®).

-

Pre-chilled 96-well plate.

-

Test compound.

-

Inverted microscope with a camera.

-

-

Protocol:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in a serum-free or low-serum medium containing the test compound or vehicle control.

-

Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells per well.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.[20]

-

Ex Vivo Aortic Ring Assay

This assay provides a more physiologically relevant model by using a segment of an aorta to observe angiogenic sprouting.[2][21]

-

Materials:

-

Thoracic aorta from a rat or mouse.

-

Serum-free culture medium.

-

Collagen or Matrigel matrix.

-

48-well plate.

-

Surgical instruments.

-

Test compound.

-

Inverted microscope.

-

-

Protocol:

-

Aseptically dissect the thoracic aorta and remove the surrounding fibro-adipose tissue.

-

Slice the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

-

Add serum-free medium containing the test compound or vehicle control to each well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

Quantify the angiogenic response by measuring the length and number of sprouts.[6]

-

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.[22][23]

-

Materials:

-

Matrigel (growth factor reduced).

-

Pro-angiogenic factor (e.g., bFGF, VEGF) or tumor cells.

-

Test compound.

-

Immunocompromised mice.

-

Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31).

-

-

Protocol:

-

Mix ice-cold liquid Matrigel with a pro-angiogenic factor or tumor cells. The test compound can be mixed into the Matrigel or administered systemically.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify at body temperature, forming a plug.

-

Administer the test compound to the mice according to the desired schedule.

-

After 7-21 days, excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Conclusion and Future Directions

Novel tubulin inhibitors represent a powerful and versatile class of anti-cancer agents with potent anti-angiogenic properties. Their dual mechanism of disrupting existing tumor vasculature and inhibiting the formation of new blood vessels offers a significant therapeutic advantage. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling the identification of lead candidates for further development.

Future research will likely focus on the development of next-generation tubulin inhibitors with improved tumor selectivity and reduced off-target toxicities. Combination therapies, where tubulin inhibitors are used in conjunction with other anti-cancer agents such as immune checkpoint inhibitors or traditional chemotherapy, hold immense promise for overcoming drug resistance and achieving synergistic therapeutic effects. As our understanding of the intricate interplay within the tumor microenvironment deepens, the rational design and application of novel tubulin inhibitors will undoubtedly continue to shape the future of cancer treatment.

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Image Analysis and Stereology [ias-iss.org]

- 3. Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review and update of the current status of the vasculature-disabling agent combretastatin-A4 phosphate (CA4P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TR-644 a novel potent tubulin binding agent induces impairment of endothelial cells function and inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The sponge/Matrigel angiogenesis assay. - ProQuest [proquest.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

In Vitro Characterization of Tubulin Inhibitor 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Tubulin Inhibitor 22, a novel compound identified as a potent inhibitor of tubulin polymerization. This document details the key biochemical and cell-based assays used to elucidate its mechanism of action and anticancer activity, presenting quantitative data, experimental methodologies, and visual representations of the associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro assays of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Assay | Parameter | Value | Reference |

| Tubulin Polymerization Inhibition | IC50 | 8.1 µM | [1] |

| Antiproliferative Activity (MCF-7) | IC50 | 1.47 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

This compound exerts its biological effects by directly targeting the tubulin protein, a critical component of the cellular cytoskeleton. Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2] By interfering with microtubule dynamics, this compound induces cell cycle arrest and apoptosis, primarily in rapidly dividing cancer cells.[3]

Binding Site and Effects on Microtubule Dynamics

Biochemical assays have demonstrated that this compound is a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules.[1][2] Competitive binding assays have identified its binding site as the colchicine-binding site on β-tubulin.[1] Colchicine-site inhibitors function by binding to tubulin dimers, inducing a conformational change that prevents their incorporation into growing microtubules, leading to microtubule depolymerization.[4]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this turbidity increase.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-5 mg/mL.

-

Prepare a GTP stock solution (100 mM).

-

Prepare various concentrations of this compound and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control) in the general tubulin buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

In each well, add the appropriate concentration of this compound or control compound.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a temperature-controlled spectrophotometer pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified by measuring the absorbance.

Protocol:

-

Cell Culture and Seeding:

-

Culture MCF-7 human breast cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis

This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). By staining the DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity of individual cells using flow cytometry, one can quantify the percentage of cells in each phase.

Protocol:

-

Cell Treatment and Harvesting:

-

Seed MCF-7 cells in 6-well plates and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, collect both the adherent and floating cells, and wash them with PBS.

-

-

Cell Fixation and Staining:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA and ensure only DNA is stained.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data from at least 10,000 cells per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay detects and quantifies apoptosis (programmed cell death) induced by a compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use a dot plot of PI versus Annexin V-FITC fluorescence to distinguish between different cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Quantify the percentage of cells in each quadrant.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with the in vitro characterization of this compound.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

The Indole Nucleus: A Privileged Scaffold for Tubulin-Targeting Anticancer Agents

A Technical Guide to the Structure-Activity Relationship of Indole-Based Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of microtubule dynamics is a cornerstone of cellular division, making tubulin a prime target for the development of anticancer therapeutics. Among the diverse chemical scaffolds explored, the indole ring system has emerged as a "privileged" structure, forming the core of numerous potent tubulin polymerization inhibitors. This technical guide delves into the critical structure-activity relationships (SAR) of indole-based tubulin inhibitors, offering a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapies. This guide will summarize key quantitative data, provide detailed experimental methodologies, and visualize the underlying biological processes and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of indole-based tubulin inhibitors is exquisitely sensitive to the nature and position of substituents on the indole core and its appended functionalities. The following tables summarize the in vitro activity of representative indole derivatives, providing a comparative overview of their antiproliferative effects and direct impact on tubulin polymerization.

| Table 1: Antiproliferative Activity (IC50, µM) of Indole-Based Tubulin Inhibitors in Human Cancer Cell Lines | ||||

| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | SGC-7901 (Gastric) |

| Compound 18 (Sulfonamide series)[1] | 0.24 | - | - | - |

| Compound 7k (Pyrido[4,3-b]indole series)[2] | 8.7 | 1.3 | - | - |

| Compound 5m (Indole-based TMP analogue)[3] | - | 0.11-1.4 | - | - |

| Compound 6v (Indole-based TMP analogue)[3] | - | - | - | - |

| Compound 10k (Indole-based TMP analogue)[3] | - | 3-9 nM | - | - |

| Compound 9 (Benzimidazole-indole hybrid)[3] | - | 5.1 | 2.4 | - |

| Compound 33b (Indole-based chalcone)[3] | - | - | 4.3 | - |

| Compound 7i (Indole/1,2,4-triazole hybrid)[4] | - | - | - | - |

| Compound 7h (Indole/1,2,4-triazole hybrid)[4] | GI50: 1.85-5.76 | GI50: 1.85-5.76 | GI50: 1.85-5.76 | GI50: 1.85-5.76 |

| Compound 7j (Indole/1,2,4-triazole hybrid)[4] | GI50: 2.45-5.23 | GI50: 2.45-5.23 | GI50: 2.45-5.23 | GI50: 2.45-5.23 |

Note: '-' indicates data not available in the cited source. GI50 represents the concentration for 50% growth inhibition.

| Table 2: Tubulin Polymerization Inhibition (IC50, µM) | |

| Compound | IC50 (µM) |

| Compound 18 (Sulfonamide series)[1] | 1.82 |

| Compound 5m (Indole-based TMP analogue)[3] | 0.37 |

| Compound 1k (Sulfur-spaced TMP analogue)[3] | 0.58 |

| Compound 9 (Benzimidazole-indole hybrid)[3] | 1.5 |

| Compound 10k (Indole-based TMP analogue)[3] | 2.68 |

| Compound 33b (Indole-based chalcone)[3] | 17.8 |

| Compound 7i (Indole/1,2,4-triazole hybrid)[4] | 3.03 |

| Combretastatin A-4 (Reference)[4] | 8.33 |

Key Signaling Pathways and Mechanisms of Action

Indole-based tubulin inhibitors primarily exert their anticancer effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division. This interference triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of indole-based tubulin inhibitors.

These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6] The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Unable to resolve this mitotic block, the cancer cells are ultimately driven into the apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indole-based tubulin inhibitors.

Tubulin Polymerization Assay (Light Scattering Method)

This assay measures the increase in light scattering as tubulin heterodimers polymerize into microtubules. Inhibitors will suppress this increase.

Workflow:

Caption: Workflow for a tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.[7]

-

Tubulin Solution: Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer to a final concentration of 3 mg/mL.[7][8] Keep on ice.

-

Test Compounds: Prepare stock solutions in DMSO and dilute to desired concentrations in G-PEM buffer. The final DMSO concentration in the assay should not exceed 2%.

-

-

Assay Procedure:

-

Data Analysis:

-

The rate of tubulin polymerization is proportional to the increase in absorbance.

-

Plot the absorbance versus time to generate polymerization curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]

Workflow:

Caption: Workflow for an MTT cell viability assay.

Methodology:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the indole-based inhibitor for 48 to 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

Workflow:

References

- 1. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 6. scienceopen.com [scienceopen.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 22 in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a cornerstone in cancer chemotherapy, primarily by disrupting the dynamics of microtubules, which are essential for cell division.[1] This document provides detailed application notes and protocols for the use of Tubulin Inhibitor 22, a potent anti-cancer agent, in a cancer cell culture setting.

This compound functions as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[2] This interaction disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[2][3] This compound has demonstrated antiproliferative activity against various cancer cell lines.[2]

These protocols are intended to guide researchers in effectively utilizing this compound for in vitro cancer cell studies, providing a framework for assessing its efficacy and mechanism of action.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tubulin Polymerization) | 8.1 µM | In vitro | [2] |

| IC50 (Antiproliferative Activity) | 1.47 µM | MCF-7 (Human Breast Cancer) | [2] |

Signaling Pathway

This compound disrupts the normal cell cycle progression by inhibiting tubulin polymerization. This leads to a cascade of events culminating in programmed cell death.

Caption: Mechanism of action of this compound.